

Gratisin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Gratisin*

Cat. No.: *B1628355*

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Gratisin, a cyclic dodecapeptide antibiotic, presents a compelling subject for research in the fields of microbiology and drug development. This document provides a comprehensive technical overview of **Gratisin**, including its chemical properties, synthesis, and biological activities, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Data

Gratisin is chemically identified by the following properties:

Property	Value	Reference
CAS Number	37294-30-7	[1]
Molecular Formula	C ₇₈ H ₁₁₀ N ₁₄ O ₁₄	[1]
Molecular Weight	1467.8 g/mol	[1]
IUPAC Name	cyclo(L-leucyl-D-phenylalanyl-L-prolyl-D-tyrosyl-L-valyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-prolyl-D-tyrosyl-L-valyl-L-ornithyl)	[1]

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of **Gratisin**.

Solid-Phase Peptide Synthesis (SPPS) of Gratsin

The following protocol is an adapted method for the solid-phase synthesis of a cyclic dodecapeptide like **Gratsin**, based on established Fmoc/tBu chemistry.

1. Resin Preparation and First Amino Acid Loading:

- Select a suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin, for the synthesis of a C-terminal acid peptide.
- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.
- For 2-chlorotrityl chloride resin, dissolve the first Fmoc-protected amino acid (Fmoc-L-Orn(Boc)-OH) in anhydrous DCM with diisopropylethylamine (DIEA) and add to the swollen resin. Allow the reaction to proceed for 1-2 hours.
- Cap any unreacted sites on the resin using a solution of methanol/DIEA in DCM.

2. Peptide Chain Elongation:

- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
- Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Washing: Wash the resin with DMF to remove excess reagents.
- Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the **Gratsin** sequence.

3. On-Resin Cyclization:

- After the linear peptide is assembled, selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., the carboxyl group of the N-terminal amino acid and the amino group of a lysine or ornithine side chain if a head-to-tail cyclization is not performed).
- Perform the on-resin cyclization using a suitable coupling reagent like BOP or HBTU/HOBt in DMF. The reaction time may vary from a few hours to overnight.

4. Cleavage and Deprotection:

- Wash the resin with DCM and dry it.
- Treat the resin with a cleavage cocktail, such as trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v), for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

5. Purification and Characterization:

- Precipitate the cleaved peptide in cold diethyl ether.
- Purify the crude cyclic peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified **Gratisin** by mass spectrometry and NMR to confirm its identity and purity.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of **Gratisin** against bacterial strains using the broth microdilution method.

1. Preparation of Bacterial Inoculum:

- Culture the bacterial strain overnight on an appropriate agar medium.

- Inoculate a few colonies into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until the culture reaches the logarithmic growth phase.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ colony-forming units (CFU)/mL.
- Dilute the standardized suspension to the final inoculum concentration of approximately 5×10^5 CFU/mL in the test medium.

2. Preparation of **Gratisin** Dilutions:

- Prepare a stock solution of **Gratisin** in a suitable solvent (e.g., sterile deionized water or a buffer containing 0.01% acetic acid and 0.2% bovine serum albumin to prevent peptide loss).
- Perform serial two-fold dilutions of the **Gratisin** stock solution in a 96-well polypropylene microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

- Add the prepared bacterial inoculum to each well of the microtiter plate containing the **Gratisin** dilutions.
- Include a positive control (bacteria with no **Gratisin**) and a negative control (broth only).
- Incubate the plate at 35-37°C for 16-20 hours.

4. Determination of MIC:

- The MIC is the lowest concentration of **Gratisin** that completely inhibits the visible growth of the bacteria.

Hemolytic Activity Assay

This protocol measures the ability of **Gratisin** to lyse red blood cells (RBCs), providing an indication of its cytotoxicity.

1. Preparation of Red Blood Cell Suspension:

- Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant.
- Centrifuge the blood to pellet the RBCs.
- Wash the RBCs several times with sterile phosphate-buffered saline (PBS), removing the supernatant and buffy coat after each wash.
- Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).

2. Assay Procedure:

- Prepare serial dilutions of **Gratisin** in PBS in a 96-well microtiter plate.
- Add the RBC suspension to each well containing the **Gratisin** dilutions.
- Include a positive control (RBCs with a lytic agent like 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis).
- Incubate the plate at 37°C for 1 hour.

3. Measurement of Hemolysis:

- Centrifuge the plate to pellet the intact RBCs.
- Transfer the supernatant to a new flat-bottom 96-well plate.
- Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).
- Calculate the percentage of hemolysis using the following formula: % Hemolysis =
$$\frac{(\text{Abs_sample} - \text{Abs_neg_control})}{(\text{Abs_pos_control} - \text{Abs_neg_control})} \times 100$$

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many antimicrobial peptides, including cyclic peptides like **Gratisin**, involves the disruption of the bacterial cell membrane.^[2] Cationic regions of the peptide are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in

Gram-positive bacteria.[2] Following this initial binding, the peptide can insert into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately cell death.[2]

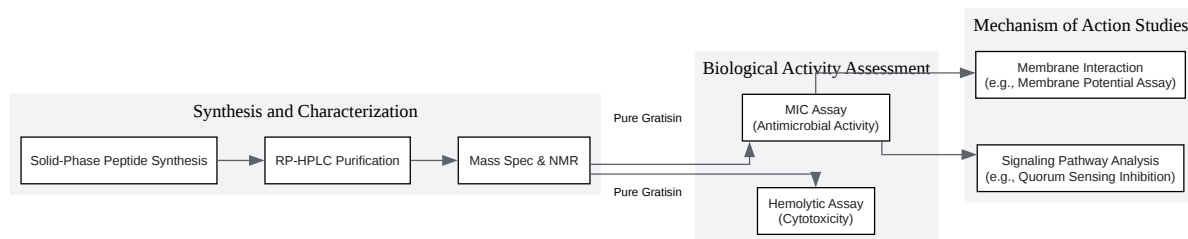
While direct membrane disruption is a key aspect, some antimicrobial peptides can also interfere with bacterial signaling pathways.[3][4] These interactions can inhibit essential processes such as biofilm formation and virulence factor production.[4] Two major bacterial signaling systems that are potential targets for antimicrobial peptides are:

- **Quorum Sensing (QS):** This is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[4][5][6] Some cyclic peptides have been shown to act as inhibitors of QS, thereby disrupting bacterial virulence and biofilm formation.[5][6]
- **Two-Component Systems (TCS):** These systems enable bacteria to sense and respond to environmental stimuli.[7] Membrane-active peptides can potentially interfere with the sensor histidine kinases of TCSs located in the cell membrane, thereby disrupting downstream signaling cascades that are often involved in antibiotic resistance.[7]

The specific interactions of **Gratisin** with these signaling pathways have not been extensively studied and represent a promising area for future research.

Logical Workflow for Gratisin Research

The following diagram illustrates a logical workflow for the investigation of **Gratisin**.



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Caption: A logical workflow for the synthesis, characterization, and biological evaluation of **Gratsin**.

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